molecular formula C11H8BrClN2O B1278120 4-(Benzyloxy)-5-bromo-2-chloropyrimidine CAS No. 205672-19-1

4-(Benzyloxy)-5-bromo-2-chloropyrimidine

Cat. No. B1278120
M. Wt: 299.55 g/mol
InChI Key: PFOACTPILUWRCT-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-5-bromo-2-chloropyrimidine is a halogenated pyrimidine derivative that is of interest due to its potential as a synthetic intermediate in the preparation of various heterocyclic compounds. Pyrimidine itself is a nitrogen-containing heterocycle that forms the backbone of many biological molecules, including nucleotides and several pharmaceuticals. The presence of halogen substituents on the pyrimidine ring, such as bromine and chlorine, makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of halogenated pyrimidines can be achieved through various methods. For instance, the synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines involves an intramolecular Friedel-Crafts cyclization of chloropyrimidine derivatives . Another approach for synthesizing halogenated pyrimidines, such as 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, is through bromine-mediated oxidative cyclization . Additionally, direct synthesis from benzyl- and phenyl-malonyl chlorides with organic thiocyanates can yield 4,6-dichloropyrimidines . These methods highlight the diverse synthetic strategies that can be employed to create halogenated pyrimidines, which could be adapted for the synthesis of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine.

Molecular Structure Analysis

The molecular structure of halogenated pyrimidines can be characterized by various spectroscopic techniques. For example, the structure of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, a related compound, was determined by X-ray crystallography, revealing polymorphic forms and hydrogen bonding patterns . Similarly, the structure of 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines was confirmed by single-crystal X-ray analysis . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which influences its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Halogenated pyrimidines can undergo various chemical reactions, making them valuable synthetic intermediates. For instance, they can participate in ring rearrangements, such as the Dimroth rearrangement , and can be used in cross-coupling reactions like the Kumada and Buchwald–Hartwig aminations . These reactions allow for the introduction of diverse functional groups, expanding the utility of the pyrimidine core in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyrimidines are influenced by their molecular structure. The presence of halogen atoms can increase the density and boiling points of these compounds compared to their non-halogenated counterparts. The electronegativity of the halogens also affects the chemical reactivity, making the pyrimidine ring more susceptible to nucleophilic substitution reactions. The solubility of these compounds in organic solvents can vary depending on the nature and position of the substituents on the pyrimidine ring.

Scientific Research Applications

Application

This compound is used in the synthesis of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde .

Method

The synthesis involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The resulting Schiff base ligands then coordinate with transition metal ions in a 1:1 molar ratio .

Results

The synthesized metal(II) complexes were found to have potent in vitro antioxidant activity and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu(II) complexes were the most potent, having IC50 values in the 2.98 to 3.89 μM range .

2. Synthesis of Chalcone Derivatives

Application

4-(Benzyloxy)-5-chloro-2-hydroxy-3-iodophenyl is used in the synthesis of chalcone derivatives .

Method

The synthesis involves coupling 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl) with aromatic substituted aldehydes .

Results

The synthesized chalcone derivatives were screened for antimicrobial activity .

Safety And Hazards

This section includes information on the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

5-bromo-2-chloro-4-phenylmethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O/c12-9-6-14-11(13)15-10(9)16-7-8-4-2-1-3-5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOACTPILUWRCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444151
Record name 4-(benzyloxy)-5-bromo-2-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-5-bromo-2-chloropyrimidine

CAS RN

205672-19-1
Record name 4-(benzyloxy)-5-bromo-2-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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